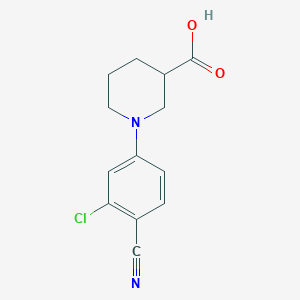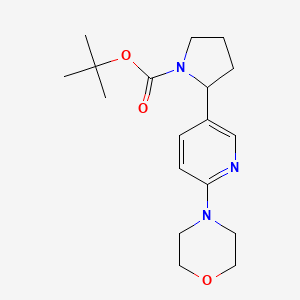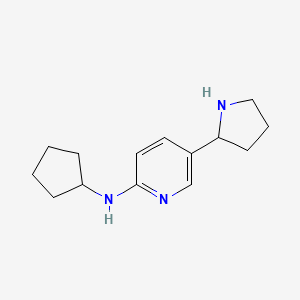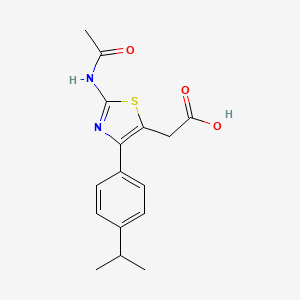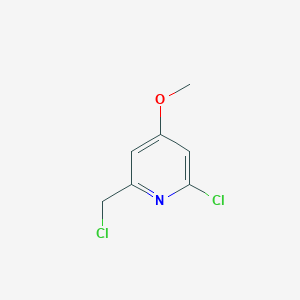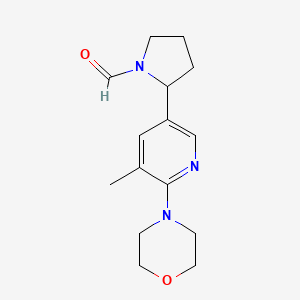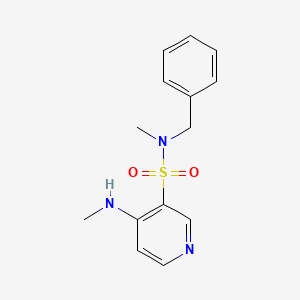
3-(1-(1H-Pyrazol-4-yl)propyl)-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(1H-Pyrazol-4-yl)propyl)-2-thioxoimidazolidin-4-one is a heterocyclic compound that features a pyrazole ring and an imidazolidinone ring with a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(1H-Pyrazol-4-yl)propyl)-2-thioxoimidazolidin-4-one typically involves the reaction of 1-(1H-Pyrazol-4-yl)propan-1-one with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the mixture being heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(1-(1H-Pyrazol-4-yl)propyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioxo group, forming a corresponding imidazolidinone.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Imidazolidinone derivatives.
Substitution: Nitrated or halogenated pyrazole derivatives.
Scientific Research Applications
3-(1-(1H-Pyrazol-4-yl)propyl)-2-thioxoimidazolidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(1-(1H-Pyrazol-4-yl)propyl)-2-thioxoimidazolidin-4-one is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole and thioxoimidazolidinone moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(1-(1H-Pyrazol-4-yl)propyl)-2-imidazolidinone: Lacks the thioxo group, which may result in different reactivity and biological activity.
1-(1H-Pyrazol-4-yl)propan-1-one: A simpler compound that serves as a precursor in the synthesis of 3-(1-(1H-Pyrazol-4-yl)propyl)-2-thioxoimidazolidin-4-one.
Uniqueness
The presence of both the pyrazole and thioxoimidazolidinone rings in this compound provides a unique combination of chemical properties and potential biological activities that are not found in simpler or structurally related compounds .
Properties
Molecular Formula |
C9H12N4OS |
|---|---|
Molecular Weight |
224.29 g/mol |
IUPAC Name |
3-[1-(1H-pyrazol-4-yl)propyl]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C9H12N4OS/c1-2-7(6-3-11-12-4-6)13-8(14)5-10-9(13)15/h3-4,7H,2,5H2,1H3,(H,10,15)(H,11,12) |
InChI Key |
MSOSXXLKAXTDBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CNN=C1)N2C(=O)CNC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


